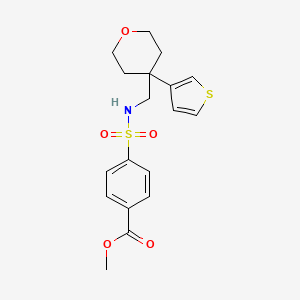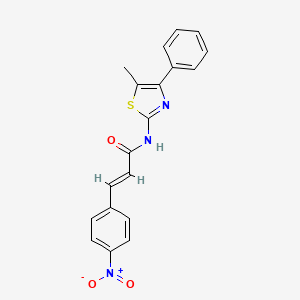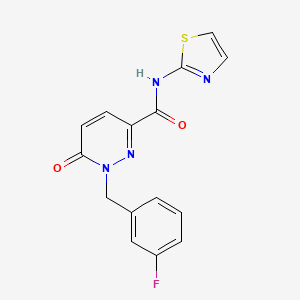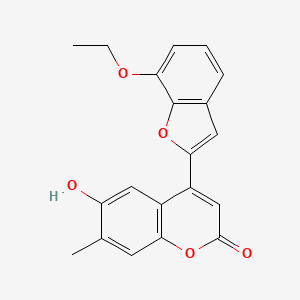
1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary target of this compound is Cathepsin S , a human protein . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes.
Mode of Action
It’s known that inhibitors of cathepsin s can block the enzyme’s activity, thereby affecting the processes it is involved in .
Biochemical Pathways
Given its target, it can be inferred that it may impact the antigen processing pathway and other processes involving cathepsin s .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pyrrolidine Moiety: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzoxazole core.
N-Benzylation and N-Methylation: The final step involves the N-benzylation and N-methylation of the pyrrolidine ring, which can be achieved using benzyl chloride and methyl iodide in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and methyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Antimicrobial Activity: It has shown promising results as an antibacterial and antifungal agent, making it a candidate for the development of new antibiotics.
Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects, which could be useful in treating inflammatory diseases.
Biological Studies: It is used in various biological studies to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide can be compared with other benzoxazole derivatives:
2-(benzo[d]oxazol-2-yl)aniline: This compound has similar antibacterial properties but lacks the anticancer activity of this compound.
2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole: This derivative exhibits potent anti-inflammatory effects but is less effective as an antimicrobial agent.
1-(5/6-mono substituted or 5,6-disubstituted benzo[d]oxazol-2-yl)methyl)-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide: This compound shows strong antimicrobial activity but lacks the anticancer properties of this compound.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22(14-15-8-3-2-4-9-15)19(24)17-11-7-13-23(17)20-21-16-10-5-6-12-18(16)25-20/h2-6,8-10,12,17H,7,11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIYKJMXTNKTCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2370513.png)
![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)

![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/new.no-structure.jpg)




![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2370525.png)


![3-Methyl-6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2370529.png)
